molecular formula C12H24N4O B13366918 (Z)-2-(4-cyclohexylpiperazin-1-yl)-N'-hydroxyethanimidamide

(Z)-2-(4-cyclohexylpiperazin-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B13366918
M. Wt: 240.35 g/mol
InChI Key: DTJXSMBLJGFKLH-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylpiperazin-1-yl)-N’-hydroxyacetimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a cyclohexyl group and an N’-hydroxyacetimidamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylpiperazin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Cyclohexyl Group: The piperazine ring is then substituted with a cyclohexyl group using cyclohexyl halides in the presence of a base such as sodium hydride.

    Introduction of N’-hydroxyacetimidamide Moiety: The final step involves the reaction of the cyclohexylpiperazine with hydroxylamine and acetic anhydride to introduce the N’-hydroxyacetimidamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylpiperazin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or amides.

Scientific Research Applications

2-(4-Cyclohexylpiperazin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylpiperazin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: These compounds share a similar piperazine core but differ in their substituents and overall structure.

    3-(4-arylpiperazin-1-yl)cinnolines: These compounds also feature a piperazine ring but are used primarily for their antifungal properties.

Uniqueness

2-(4-Cyclohexylpiperazin-1-yl)-N’-hydroxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C12H24N4O

Molecular Weight

240.35 g/mol

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C12H24N4O/c13-12(14-17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h11,17H,1-10H2,(H2,13,14)

InChI Key

DTJXSMBLJGFKLH-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)C/C(=N/O)/N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC(=NO)N

Origin of Product

United States

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